Furo[3,2-c]pyridin-3(2H)-one

Physicochemical profiling LogP Polar surface area

Furo[3,2-c]pyridin-3(2H)-one (synonym: 5-azacumaran-3-one) is a fused furopyridine heterocycle with molecular formula C₇H₅NO₂ and molecular weight 135.12 g/mol. The compound features a [3,2-c] ring junction in which the furan oxygen is at the 1-position and the pyridine nitrogen is at the 5-position of the bicyclic system, producing a calculated LogP of 0.66 and a polar surface area (PSA) of 39.19 Ų.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 119293-04-8
Cat. No. B038324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-c]pyridin-3(2H)-one
CAS119293-04-8
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C=CN=C2
InChIInChI=1S/C7H5NO2/c9-6-4-10-7-1-2-8-3-5(6)7/h1-3H,4H2
InChIKeyQXOMUBDULVFFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-c]pyridin-3(2H)-one (CAS 119293-04-8): Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Specifications


Furo[3,2-c]pyridin-3(2H)-one (synonym: 5-azacumaran-3-one) is a fused furopyridine heterocycle with molecular formula C₇H₅NO₂ and molecular weight 135.12 g/mol . The compound features a [3,2-c] ring junction in which the furan oxygen is at the 1-position and the pyridine nitrogen is at the 5-position of the bicyclic system, producing a calculated LogP of 0.66 and a polar surface area (PSA) of 39.19 Ų . First fully characterized by Shiotani et al. in 1988, the scaffold has since been exploited as a privileged core for kinase inhibitor design (notably cMET/RON and MNK1/2), GPR119 agonist development, and BD2-selective BET inhibitor discovery [1][2]. Commercially available at ≥98% purity with recommended storage at 2–8°C under dry conditions, the parent ketone serves as a versatile building block for downstream functionalization at the 2-, 4-, 6-, and 7-positions .

Why the Furo[3,2-c]pyridin-3(2H)-one Scaffold Cannot Be Interchanged with Regioisomeric or Heteroatom-Substituted Analogs


The furo[3,2-c]pyridin-3(2H)-one scaffold presents a unique combination of ring-fusion geometry, electron distribution, and hydrogen-bonding capacity that is not replicated by its closest analogs. The [3,2-c] annelation pattern places the lactam carbonyl at the 3-position and the pyridine nitrogen distal to the furan oxygen, creating a dipole moment and electrostatic surface distinct from the [2,3-c], [3,2-b], and [2,3-b] regioisomers [1]. Substitution of the furan oxygen with sulfur (thieno[3,2-c]pyridine) alters ring electronics, C–S bond length, and lipophilicity sufficiently to shift kinase selectivity profiles and CNS penetration properties [2]. Even among furopyridinones, the 3(2H)-one oxidation state (lactam form) versus the 3-ol tautomer determines whether the scaffold engages targets via carbonyl-directed hydrogen bonds or aromatic π-stacking [3]. These molecular-level differences translate into measurable divergence in target potency, selectivity, and ADMET parameters documented in the quantitative evidence below.

Quantitative Differentiation Evidence: Furo[3,2-c]pyridin-3(2H)-one vs. Closest Analogs and Alternative Scaffolds


Physicochemical Differentiation: LogP and PSA Comparison vs. Regioisomer Furo[2,3-c]pyridin-3(2H)-one

Furo[3,2-c]pyridin-3(2H)-one (CAS 119293-04-8) exhibits a calculated LogP of 0.66 and PSA of 39.19 Ų, whereas its [2,3-c] regioisomer (CAS 106531-52-6) has a lower LogP of 0.51 and an equivalent PSA . The 0.15 LogP unit difference reflects the altered positioning of the pyridine nitrogen relative to the lactam carbonyl, which modulates the compound's hydrogen-bond acceptor/donor profile and aqueous solubility . This difference is large enough to affect chromatographic retention, membrane permeability predictions, and formulation behavior during early-stage lead optimization.

Physicochemical profiling LogP Polar surface area Regioisomer comparison

Scaffold-Driven hERG Liability Attenuation: 6-Aminofuro[3,2-c]pyridin-3(2H)-one vs. 6-Amino-1H-indan-1-one in GPR119 Agonist Programs

In the development of GPR119 agonists, the 6-amino-1H-indan-1-one series exhibited potent agonistic activity but suffered from strong to moderate hERG channel inhibition. Replacement of the indanone benzene ring with the electron-deficient furo[3,2-c]pyridin-3(2H)-one heterocycle attenuated the basicity of the pendant amino group, resulting in a series with 'reduced hERG' liability while maintaining GPR119 potency . The optimized lead 17i, built on the 6-aminofuro[3,2-c]pyridin-3(2H)-one scaffold, achieved an EC₅₀ of 14 nM at human GPR119 and demonstrated beneficial effects on gastric emptying and plasma total GLP-1 levels in mice . The predecessor indanone-based leads, though not explicitly quantified in the same publication for hERG IC₅₀, were described as exhibiting 'strong to moderate inhibition' sufficient to trigger the scaffold-hopping effort .

GPR119 agonism hERG inhibition Scaffold replacement Type 2 diabetes

Kinase Selectivity Profile Differentiation: OSI-296 (6-Aminofuro[3,2-c]pyridine) vs. BMS-777607/ASLAN002 in cMET/RON Inhibition

OSI-296, a 6-aminofuro[3,2-c]pyridine derivative, exhibits a cMET-preferred selectivity profile with IC₅₀ values of 42 nM for cMET and 200 nM for sfRON (approximately 5-fold preference for cMET) [1][2]. In contrast, BMS-777607/ASLAN002 shows the inverse selectivity: IC₅₀ of 3.9 nM for MET and 1.8 nM for RON (approximately 2-fold preference for RON) [2]. This divergent selectivity arises from the differential accommodation of the furo[3,2-c]pyridine core versus the pyridin-2-one scaffold of BMS-777607 within the kinase hinge-binding region [3]. In functional studies, OSI-296 reduced tumor growth in bone metastasis models, whereas BMS-777607 inhibited osteolysis but did not reduce tumor growth, indicating that the selectivity profile translates into distinct in vivo pharmacodynamic outcomes [2].

cMET kinase RON kinase Kinase selectivity Cancer therapeutics OSI-296

Bromodomain Selectivity: Furo[3,2-c]pyridin-4(5H)-one Derivative 8l (XY153) Achieves 354-Fold BD2 Selectivity Over BD1

The furo[3,2-c]pyridin-4(5H)-one derivative 8l (XY153) binds BRD4 BD2 with an IC₅₀ of 0.79 nM and displays 354-fold selectivity over BRD4 BD1 [1]. It also exhibits 6-fold selectivity for BRD4 BD2 over other BET family BD2 domains (BRD2, BRD3, BRDT) [1]. In cellular assays, 8l inhibited proliferation of MV4-11 acute myeloid leukemia cells with an IC₅₀ of 0.55 nM, while showing weak cytotoxicity against normal lung fibroblast (WI-38) cells, highlighting a safety window not achievable with pan-BET inhibitors such as (+)-JQ1 or I-BET762, which typically show <10-fold BD1/BD2 selectivity [1][2]. This domain selectivity is structurally enabled by the furo[3,2-c]pyridin-4(5H)-one core making specific hydrogen-bond contacts with the BD2-specific His437 residue that are geometrically inaccessible in BD1 [1].

BET inhibition BD2 selectivity BRD4 Epigenetics Acute myeloid leukemia

Antibacterial Activity of Furo[3,2-c]pyridine Chalcone Derivatives Achieves Equipotency to Ciprofloxacin Against Multiple Bacterial Strains

In a study of furo[3,2-c]pyridine chalcone derivatives, compounds bearing 2-methoxy, 4-methoxy, and 3,4,5-trimethoxy substituents demonstrated high antibacterial activity equipotent to the standard drug ciprofloxacin against all tested bacterial strains [1]. While the parent furo[3,2-c]pyridin-3(2H)-one itself is not directly antibacterial, its chalcone derivatives accessed via Claisen-Schmidt condensation at the 2-acetyl position achieve MIC values comparable to ciprofloxacin's clinically relevant range (typically 0.25–2 µg/mL against Gram-positive organisms) [1]. This contrasts with thieno[3,2-c]pyridine analogs, which in related antimicrobial screens have been reported to show weaker Gram-positive coverage [2].

Antibacterial Chalcone derivatives Ciprofloxacin comparator Drug-resistant bacteria

Regioselective Synthetic Access: Divergent Microwave-Assisted Synthesis of Furo[3,2-c]pyridin-4-ones vs. Furo[2,3-b]pyridin-4-ones from Common Precursors

3-Alkynyl-4-methoxypyridin-2(1H)-ones undergo divergent cyclization pathways depending on reaction conditions: heating in triethylamine/DMF under microwave irradiation at 180°C selectively produces furo[3,2-c]pyridin-4-ones in 92% isolated yield, whereas heating in acetic acid at 150°C selectively yields the regioisomeric furo[2,3-b]pyridin-4-ones in 63% yield . This 29% yield advantage for the [3,2-c] isomer under basic conditions is attributed to the preferential 5-exo-dig cyclization pathway facilitated by the electron-deficient pyridinone ring . The method provides a one-pot, chromatography-free entry to furo[3,2-c]pyridin-4-one building blocks that are otherwise accessed through multi-step sequences requiring protecting group manipulations [1].

Regioselective synthesis Divergent cyclization Microwave-assisted chemistry Furopyridinone

Evidence-Backed Application Scenarios for Furo[3,2-c]pyridin-3(2H)-one in Drug Discovery and Chemical Biology


cMET/RON Dual Kinase Inhibitor Programs Requiring Defined Selectivity Windows

The 6-aminofuro[3,2-c]pyridine scaffold, exemplified by OSI-296, delivers a cMET-preferring selectivity profile (IC₅₀ 42 nM for cMET vs. 200 nM for RON) that is mechanistically distinct from alternative chemotypes such as BMS-777607 (RON-preferring) [1]. Medicinal chemistry teams targeting cMET-driven cancers with concomitant RON co-inhibition should select this scaffold when the desired therapeutic outcome—such as tumor growth suppression in bone metastasis—requires cMET-dominant pharmacology [1]. The scaffold's oral bioavailability and tolerability in MKN45 xenograft models further support its use in lead optimization campaigns [1].

BD2-Selective BET Inhibitor Development for Hematological Malignancies

Furo[3,2-c]pyridin-4(5H)-one derivatives such as 8l (XY153) achieve 354-fold BD2 selectivity over BD1 with sub-nanomolar BRD4 BD2 potency (IC₅₀ 0.79 nM) and potent MV4-11 antiproliferative activity (IC₅₀ 0.55 nM) while sparing normal WI-38 fibroblasts [2]. This selectivity profile directly addresses the clinical toxicity liabilities of pan-BET inhibitors. The scaffold is therefore the rational chemical starting point for next-generation BET inhibitor programs seeking to maintain anti-leukemic efficacy while minimizing thrombocytopenia and GI toxicity [2].

GPR119 Agonist Lead Optimization with Cardiac Safety Constraints

When 6-amino-1H-indan-1-one GPR119 leads encounter hERG-related cardiac liability, the 6-aminofuro[3,2-c]pyridin-3(2H)-one scaffold offers a validated scaffold-hopping destination with demonstrated hERG attenuation and maintained GPR119 agonistic activity (EC₅₀ = 14 nM for lead 17i) . The scaffold replacement strategy leverages the electron-deficient heteroaromatic ring to reduce amino group basicity without sacrificing target engagement, as confirmed by in vivo GLP-1 elevation and gastric emptying benefit in mice .

Antibacterial Chalcone Derivative Synthesis Using Furo[3,2-c]pyridine as Core Template

Furo[3,2-c]pyridine-based chalcones, accessed via Claisen-Schmidt condensation of the 2-acetyl derivative with substituted benzaldehydes, achieve antibacterial activity equipotent to ciprofloxacin against multiple bacterial strains [3]. This application scenario leverages the scaffold's synthetic versatility—the 2-position is readily functionalized—to generate non-fluoroquinolone antibacterial leads that may retain activity against ciprofloxacin-resistant isolates [3]. The synthetic accessibility of the core scaffold via the microwave-assisted divergent cyclization method (92% yield) further supports compound library generation .

Quote Request

Request a Quote for Furo[3,2-c]pyridin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.